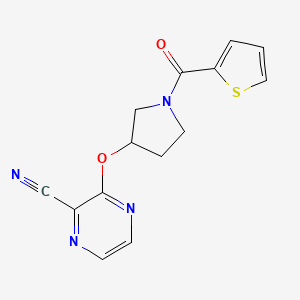

![molecular formula C22H19N3O3 B2625635 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-86-2](/img/structure/B2625635.png)

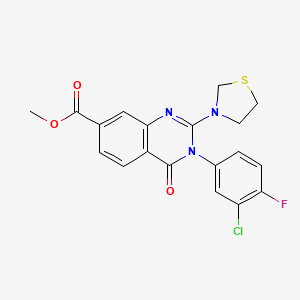

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, and these compounds can be selectively elaborated along multiple growth vectors . Access to the 5-methoxy-pyrazolo[3,4-c]pyridine was recently reported by Silva Júnior et al. in an adaptation of the procedure first reported by Chapman and Hurst based on the classical Huisgen indazole synthesis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Heterocyclic Systems

- Synthesis of Azoic Compounds : Research has shown that the synthesis of azoic compounds through the coupling reaction of 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yldiazonium chloride with phenols and phenolic derivatives, including structures similar to the mentioned compound, leads to the formation of pyrazolo[5,1-c]benzo[1,2-e][1,2,4]triazines. These compounds exhibit intense absorption maxima, characteristic of the azo group, which is crucial in various chemical applications (Niþu et al., 2008).

Novel Heterocyclic Compounds Synthesis

- Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines Synthesis : The compound under study is structurally related to the synthesis of naphtho[2,1-b]furan-2-yl derivatives, leading to new pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. These compounds are synthesized using various reagents, providing a platform for the development of novel heterocyclic compounds with potential applications in pharmaceuticals (Abdelhamid et al., 2012).

Anticancer and Antimicrobial Applications

- Synthesis of Oxazole Clubbed Pyridyl-Pyrazolines : Research includes the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, indicating potential anticancer and antimicrobial applications. The study of these compounds at the National Cancer Institute (NCI, USA) against 60 cancer cell lines revealed significant potency, highlighting their potential in medical research (Katariya et al., 2021).

Synthesis of Benzoxazinone Inhibitors

- Optimization of HNE Inhibitors : The hit-to-lead optimization in the synthesis of HNE inhibitors involves compounds structurally related to the query compound. These compounds have shown significant stability in rat plasma, indicating their potential as pharmacological agents (Shreder et al., 2009).

Molecular Docking and Quantum Chemical Calculations

- Molecular Docking Studies : Another aspect of research involves molecular docking and quantum chemical calculations for similar compounds. These studies are crucial in understanding the interactions of such molecules at the molecular level, which can inform drug design and other applications in chemistry and biology (Viji et al., 2020).

Eigenschaften

IUPAC Name |

3-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-20-7-3-6-17-19-13-18(15-4-2-5-16(26)12-15)24-25(19)22(28-21(17)20)14-8-10-23-11-9-14/h2-12,19,22,26H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNLCIWLBFJBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)

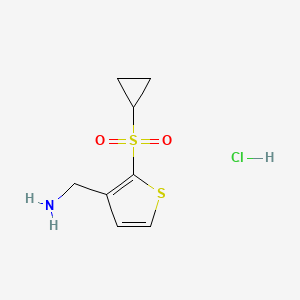

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)

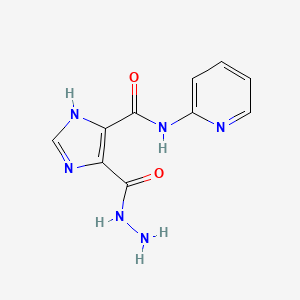

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)

![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2625569.png)